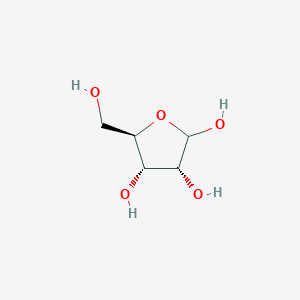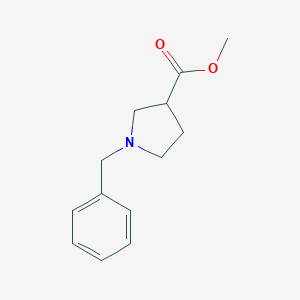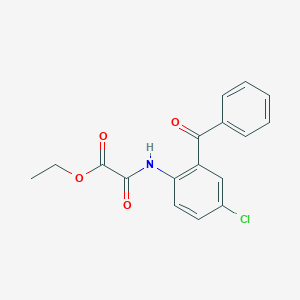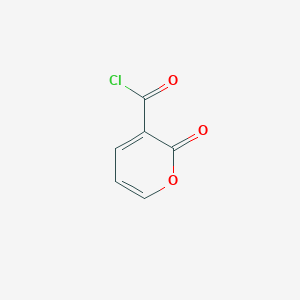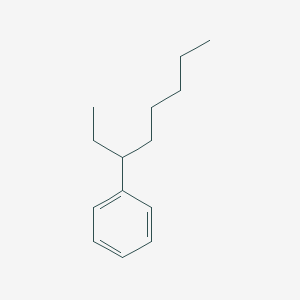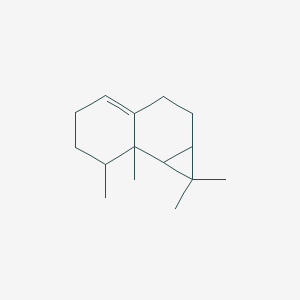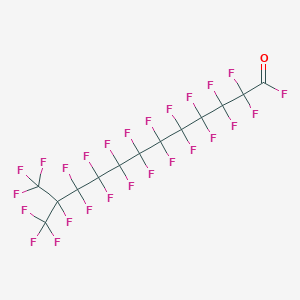
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride, commonly known as DFTD, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
Mechanism of Action
The mechanism of action of DFTD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In biomedical research, DFTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. DFTD has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in gene expression regulation.
Biochemical and Physiological Effects:
DFTD has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFTD inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. DFTD has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, DFTD has been shown to improve the adhesion of coatings to various substrates, which may have applications in the field of materials science.
Advantages and Limitations for Lab Experiments
One advantage of using DFTD in lab experiments is its high purity and stability. DFTD is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. In addition, DFTD is stable under a wide range of conditions, which makes it suitable for use in various types of experiments. One limitation of using DFTD in lab experiments is its high cost. DFTD is a relatively expensive compound, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on DFTD. One area of interest is the development of new synthetic methods for DFTD that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of DFTD, which may lead to the development of new drugs with similar properties. In addition, there is potential for the use of DFTD in environmental applications, such as oil spill cleanup, which warrants further investigation.
Synthesis Methods
DFTD is synthesized through a multistep process that involves the reaction of perfluorinated carboxylic acid with trifluoromethyl iodide. The reaction is carried out under high pressure and temperature, and the resulting product is purified through chromatography.
Scientific Research Applications
DFTD has been studied for its potential application in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DFTD has been shown to have anti-inflammatory and anti-tumor properties. In materials science, DFTD has been used as a surface modifier to improve the adhesion of coatings to various substrates. In environmental science, DFTD has been studied for its potential use as a surfactant in oil spill cleanup.
properties
CAS RN |
15811-52-6 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride |
Molecular Formula |
C13F26O |
Molecular Weight |
666.1 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-docosafluoro-11-(trifluoromethyl)dodecanoyl fluoride |
InChI |
InChI=1S/C13F26O/c14-1(40)2(15,16)4(18,19)6(22,23)8(26,27)10(30,31)11(32,33)9(28,29)7(24,25)5(20,21)3(17,12(34,35)36)13(37,38)39 |
InChI Key |
KRIKPLSQWRBSRS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Other CAS RN |
15811-52-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




